1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
The compound is a derivative of imidazo[1,2-a]pyridine , which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed .Physical and Chemical Properties Analysis
The compound has a molecular weight of 369.239 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Fluorescent Properties and Sensing Applications
- Studies have explored the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, highlighting their potential as biomarkers and photochemical sensors. The effect of substituents in the heterocycle and phenyl rings on luminescent properties has been of particular interest, suggesting that 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide could also exhibit interesting fluorescent characteristics useful in biochemical and analytical applications (Velázquez-Olvera et al., 2012).
Synthesis and Reactivity
- Research on the synthesis and structural characterization of isostructural compounds involving fluorophenyl groups indicates the importance of understanding the chemical reactivity and potential for creating derivatives of complex molecules. Such work lays the groundwork for synthesizing and exploring the properties of compounds like this compound, potentially leading to new materials or biological agents (Kariuki et al., 2021).
Potential for Antimicrobial and Antifungal Agents
- Syntheses involving chlorophenyl and fluorophenyl structures have been investigated for their potential anti-inflammatory, analgesic, and antimicrobial activities. This suggests that compounds with similar structural motifs, such as this compound, could also hold potential for development into novel therapeutic agents (Farag et al., 2012).
Applications in Organic Electronics and Photonics
- The development of low-cost emitters with large Stokes' shift based on diarylated imidazo[1,5-a]pyridine derivatives showcases the application of such compounds in organic electronics and photonics. Given the structural similarities, this compound could potentially be adapted for use in similar applications, benefiting from its unique electronic and optical properties (Volpi et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science, given the wide range of applications of its imidazo[1,2-a]pyridine core . Further studies could also focus on its synthesis, chemical reactions, and physical and chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN2O.BrH/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23;/h4-11,24H,1-3,12-13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDASVSLZTWQFS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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